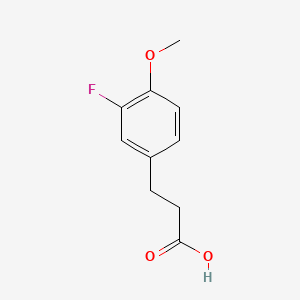

3-(3-fluoro-4-methoxyphenyl)propanoic acid

CAS No.: 69888-90-0

Cat. No.: VC2342809

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69888-90-0 |

|---|---|

| Molecular Formula | C10H11FO3 |

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | 3-(3-fluoro-4-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H11FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |

| Standard InChI Key | KBFWVRMLCVYIRL-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CCC(=O)O)F |

| Canonical SMILES | COC1=C(C=C(C=C1)CCC(=O)O)F |

Introduction

Basic Properties and Identification

3-(3-Fluoro-4-methoxyphenyl)propanoic acid is a well-defined organic compound with established identification parameters. It is classified as a fluorinated phenylpropanoic acid derivative with the following key identification markers:

| Parameter | Value |

|---|---|

| CAS Number | 69888-90-0 |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| EINECS Number | 274-186-9 |

| InChI | InChI=1S/C10H11FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |

| InChIKey | KBFWVRMLCVYIRL-UHFFFAOYSA-N |

The compound is also known by several synonyms, including 3-Fluoro-4-methoxy-benzenepropanoic acid and Benzenepropanoic acid, 3-fluoro-4-methoxy-, which reflect its chemical structure and classification .

Physical and Chemical Properties

3-(3-Fluoro-4-methoxyphenyl)propanoic acid possesses distinct physical and chemical properties that influence its behavior in various environments and reactions. These properties are critical for understanding its potential applications and handling requirements.

Physical Properties

The compound exists as a solid at standard conditions, with the following physical characteristics:

| Property | Value |

|---|---|

| Physical State | Solid |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 321.5±27.0 °C at 760 mmHg |

| Flash Point | 148.2±23.7 °C |

| Index of Refraction | 1.514 |

| Vapour Pressure | 0.0±0.7 mmHg at 25°C |

These physical properties contribute to its stability and handling characteristics in laboratory and industrial settings .

Chemical Properties

The chemical characteristics of this compound are defined by its functional groups and their reactivity:

| Property | Value |

|---|---|

| Exact Mass | 198.069229 |

| LogP | 1.76 |

| PSA (Polar Surface Area) | 46.53000 |

| Hazard Codes | Xn (Harmful) |

The presence of both a carboxylic acid group and a fluorinated aromatic ring system provides multiple sites for potential chemical reactions, making it valuable in organic synthesis .

Structural Characteristics

The structure of 3-(3-fluoro-4-methoxyphenyl)propanoic acid features three main components: a benzene ring with substitution, a propanoic acid chain, and specific functional groups that define its reactivity.

Functional Groups

The compound contains three key functional groups that determine its chemical behavior:

-

Carboxylic acid (-COOH): Provides acidic properties and potential for esterification and amidation reactions

-

Methoxy group (-OCH₃): Contributes electron density to the aromatic ring and can participate in various transformations

-

Fluoro substituent (-F): Modifies the electronic properties of the aromatic ring and enhances metabolic stability in biological systems

The arrangement of these groups creates a unique electronic distribution across the molecule, influencing its reactivity and binding characteristics .

Synthesis Methods

Several methods have been reported for the synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, with approaches varying based on starting materials and reaction conditions.

From Aromatic Aldehydes

One established synthetic route begins with 3-fluoro-4-methoxybenzaldehyde as the starting material:

-

Horner-Emmons reaction of 3-fluoro-4-methoxybenzaldehyde with an appropriate phosphonate reagent to form an α,β-unsaturated ester

-

Hydrogenation of the resulting alkene to yield the saturated ester

-

Hydrolysis of the ester to produce the target propanoic acid

This method has been documented to provide high yields and purity of the final product .

Alternative Synthetic Pathways

An alternative approach involves the use of organometallic chemistry:

-

Preparation of a Grignard or organolithium reagent from an appropriately substituted bromobenzene

-

Reaction with an acrylate derivative to form the carbon-carbon bond

-

Subsequent transformations to introduce the necessary functional groups

This method is particularly useful when direct functionalization of the aromatic ring is challenging .

Applications in Research and Industry

3-(3-Fluoro-4-methoxyphenyl)propanoic acid has found applications in various research and industrial contexts, highlighting its versatility as a chemical building block.

Pharmaceutical Research

The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of:

-

Heterocyclic compounds with potential biological activity

-

Enzyme inhibitors targeting specific pathways

-

Novel anti-inflammatory agents

Several patents have documented the utility of this compound in medicinal chemistry applications, particularly those from Takeda Chemical Industries and Becton, Dickinson and Company .

Synthetic Building Block

In organic synthesis, 3-(3-fluoro-4-methoxyphenyl)propanoic acid functions as a versatile building block for:

-

Preparation of pyridazinone derivatives with anticancer properties

-

Synthesis of chiral compounds through stereoselective alkylation

-

Development of heterocyclic systems with potential biological activity

Research has demonstrated its value in creating complex molecular architectures, leveraging the reactivity of both the carboxylic acid and aromatic portions of the molecule .

| Classification | Detail |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

| H315 (Causes skin irritation) | |

| H319 (Causes serious eye irritation) | |

| H335 (May cause respiratory irritation) |

These classifications indicate that while the compound presents some hazards, they are generally moderate in nature .

Derivatives and Related Compounds

Several structurally related compounds and derivatives of 3-(3-fluoro-4-methoxyphenyl)propanoic acid have been reported, expanding the chemical space around this core structure.

Structural Isomers

Positional isomers with different arrangements of the fluoro and methoxy substituents include:

-

3-(2-Fluoro-4-methoxyphenyl)propanoic acid

-

3-(4-Fluoro-3-methoxyphenyl)propanoic acid

These compounds exhibit distinct physical and chemical properties due to the altered electronic distribution in the aromatic ring .

Functional Derivatives

Several functional derivatives have been synthesized for specific applications:

-

Amide derivatives for enhanced pharmaceutical properties

-

Esters for improved lipophilicity and membrane permeability

-

Pyridazinone derivatives with potential anticancer activity

These modifications allow for tuning of the compound's properties to meet specific requirements in various applications .

Research Applications

Recent research has highlighted the versatility of 3-(3-fluoro-4-methoxyphenyl)propanoic acid in various scientific domains.

Medicinal Chemistry

In medicinal chemistry, the compound has been employed in the synthesis of bioactive molecules:

-

As a precursor in preparing 3(2H)-pyridazinone derivatives that limit proliferation of HCT116 cell line (colon carcinoma)

-

In the development of potential enzyme inhibitors targeting specific disease pathways

-

For the preparation of compounds with anti-inflammatory properties

These applications leverage the unique structural features of the molecule to create compounds with specific biological activities .

Synthetic Methodology

The compound has also served as a model substrate for developing novel synthetic methodologies:

-

Stereoselective alkylation reactions using chiral auxiliaries

-

Metal-catalyzed cross-coupling procedures

-

Regioselective functionalization of the aromatic ring

These methodologies have broader implications in organic synthesis beyond the specific compound itself .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume